钴铁氧体

描述

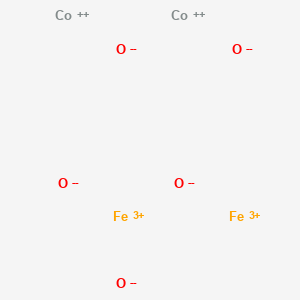

Cobalt diiron tetraoxide, also known as cobalt ferrite, is an inorganic compound with the chemical formula CoFe₂O₄. It is a black crystalline or powdery substance that exhibits strong magnetic properties. This compound is part of the spinel group and is known for its high chemical stability, thermal stability, and resistance to corrosion. Cobalt diiron tetraoxide is widely used in various applications due to its unique magnetic and catalytic properties .

科学研究应用

Cobalt diiron tetraoxide has a wide range of scientific research applications, including:

Magnetic Materials: Due to its strong magnetic properties, cobalt diiron tetraoxide is used in the production of magnetic storage media, magnetic sensors, and magnetic resonance imaging (MRI) contrast agents.

Biomedical Applications: Cobalt diiron tetraoxide nanoparticles are used in drug delivery systems, hyperthermia treatment for cancer, and as contrast agents in MRI.

Energy Storage: It is used in the production of electrodes for lithium-ion batteries and supercapacitors due to its high electrochemical stability.

作用机制

Cobalt diiron tetraoxide, also known as cobalt(2+);iron(3+);oxygen(2-), is a compound with the molecular formula CoFe2O4 . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

Cobalt diiron tetraoxide may affect several biochemical pathways. For instance, cobalt can mimic hypoxia by depleting cellular sterols and unsaturated fatty acids, which involves cobalt-mediated inhibition of biosynthetic steps involving diiron-oxo enzymes . .

Pharmacokinetics

As a nanopowder, its bioavailability may be influenced by factors such as particle size and surface properties

Result of Action

It’s known that cobalt compounds can have various effects, such as inducing hypoxia-like states

生化分析

Biochemical Properties

Tuning the shape of Cobalt diiron tetraoxide nanoparticles has been shown to significantly alter the redox feature and the catalytic property . This suggests that Cobalt diiron tetraoxide may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Cellular Effects

It has been observed that cobalt and nickel exposure at levels as low as 0.5 and 1 mM, respectively, visibly inhibits growth in Escherichia coli . Given the similarities between Cobalt diiron tetraoxide and these compounds, it is possible that Cobalt diiron tetraoxide may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the shape of Cobalt diiron tetraoxide nanoparticles can significantly alter their redox feature and catalytic property . This suggests that Cobalt diiron tetraoxide may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been observed that cobalt-rich wüstite nanoparticles undergo a phase-transformation into the spinels Co x Fe 3−x O 4 ( x ≥ 2) under certain conditions . This suggests that Cobalt diiron tetraoxide may have similar stability and degradation properties, and may exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It has been observed that cobalt and nickel exposure can lead to observable adverse effects in animal models . Given the similarities between Cobalt diiron tetraoxide and these compounds, it is possible that Cobalt diiron tetraoxide may have similar dosage-dependent effects in animal models.

Metabolic Pathways

Given its potential redox and catalytic properties , it is possible that Cobalt diiron tetraoxide may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its nanoscale size , it is possible that Cobalt diiron tetraoxide may interact with various transporters or binding proteins, potentially affecting its localization or accumulation within cells and tissues.

Subcellular Localization

Given its nanoscale size , it is possible that Cobalt diiron tetraoxide may be directed to specific compartments or organelles within the cell, potentially affecting its activity or function.

准备方法

Synthetic Routes and Reaction Conditions

Cobalt diiron tetraoxide can be synthesized through several methods, including:

Chemical Co-precipitation: This method involves the co-precipitation of cobalt and iron salts in an alkaline medium, followed by calcination.

Sol-Gel Method: In this method, cobalt and iron precursors are dissolved in a solvent to form a sol, which is then gelled and dried.

Hydrothermal Synthesis: This method involves the reaction of cobalt and iron salts in an aqueous solution under high temperature and pressure.

Industrial Production Methods

Industrial production of cobalt diiron tetraoxide typically involves large-scale chemical co-precipitation followed by calcination. The process is optimized to ensure high purity and uniform particle size, which are crucial for its applications in various industries .

化学反应分析

Cobalt diiron tetraoxide undergoes several types of chemical reactions, including:

Oxidation: Cobalt diiron tetraoxide can be oxidized to form higher oxidation state compounds under specific conditions.

Common reagents and conditions used in these reactions include hydrogen gas for reduction and various metal salts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

Cobalt diiron tetraoxide can be compared with other similar compounds, such as:

Nickel zinc iron oxide (NiZnFe₂O₄): Similar to cobalt diiron tetraoxide, this compound exhibits strong magnetic properties and is used in magnetic and catalytic applications.

Copper zinc iron oxide (CuZnFe₂O₄): This compound also has magnetic and catalytic properties but differs in its specific applications and performance characteristics.

Iron(II,III) oxide (Fe₃O₄):

Cobalt diiron tetraoxide is unique due to its combination of high magnetic strength, chemical stability, and catalytic activity, making it suitable for a wide range of applications .

属性

IUPAC Name |

cobalt(2+);iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Co.2Fe.5O/q2*+2;2*+3;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGOCNMGDFPQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Co+2].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co2Fe2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12052-28-7 | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012052287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt iron oxide (CoFe2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt diiron tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of cobalt diiron tetraoxide in the METE-FG cylindrical shells?

A1: In the study by [], cobalt diiron tetraoxide (CoFe2O4) is used as a constituent material alongside barium titanate (BaTiO3) in the fabrication of METE-FG cylindrical shells. The combination of these materials with their respective magneto-electro-thermal properties is leveraged to create a functionally graded structure. This means the shell's properties, influenced by the varying composition of CoFe2O4 and BaTiO3 across its thickness, can be tailored for specific applications requiring responses to magnetic, electric, and thermal stimuli.

Q2: How does the choice of cobalt diiron tetraoxide impact the material compatibility and stability of these shells?

A2: The research primarily focuses on the mechanical and vibrational characteristics of the METE-FG shells under various conditions []. While it doesn't delve deep into the chemical compatibility and stability of cobalt diiron tetraoxide with barium titanate, it implies that the chosen combination is viable for the fabrication process and the intended application. Further research focusing on long-term stability and potential interfacial interactions between these materials would be valuable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

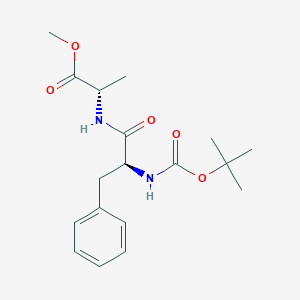

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)